molecular formula C9H8BrFO2 B1446693 1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethan-1-one CAS No. 1784109-35-8

1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethan-1-one

Cat. No.: B1446693
CAS No.: 1784109-35-8
M. Wt: 247.06 g/mol
InChI Key: FLJANSLQBMHDKZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethan-1-one is an organic compound belonging to the class of aryl ketones. It is characterized by the presence of a bromine, fluorine, and methoxy group attached to a phenyl ring, with an ethanone group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the bromination of 5-fluoro-2-methoxyacetophenone using bromine in the presence of a suitable solvent such as chloroform or acetic acid . The reaction conditions typically include maintaining the temperature at a controlled level to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethan-1-one is unique due to its specific arrangement of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of bromine, fluorine, and methoxy groups provides a distinct set of properties that can be leveraged in various applications .

Properties

IUPAC Name

1-(5-bromo-3-fluoro-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5(12)7-3-6(10)4-8(11)9(7)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJANSLQBMHDKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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